molecular formula C4H2ClNO2S B3024769 2-Chloro-5-nitrothiophene CAS No. 13195-49-8

2-Chloro-5-nitrothiophene

Cat. No.: B3024769
CAS No.: 13195-49-8
M. Wt: 163.58 g/mol
InChI Key: ICZXWJPHHWNISM-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrothiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. The presence of both chloro and nitro substituents on the thiophene ring makes this compound an interesting compound for various chemical reactions and applications. This compound is known for its reactivity and is used in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitrothiophene typically involves the nitration of 2-chlorothiophene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product. The general reaction is as follows:

2-Chlorothiophene+HNO3+H2SO4This compound+H2O\text{2-Chlorothiophene} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} 2-Chlorothiophene+HNO3​+H2​SO4​→this compound+H2​O

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and to improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-nitrothiophene undergoes various types of chemical reactions, including:

    Electrophilic Substitution: The nitro group is a strong electron-withdrawing group, making the compound less reactive towards electrophilic substitution compared to unsubstituted thiophene.

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.

Common Reagents and Conditions:

    Electrophilic Substitution: Requires strong electrophiles and acidic conditions.

    Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base.

    Reduction: Iron powder and hydrochloric acid or hydrogen gas with a palladium catalyst.

Major Products:

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Thiophenes: From nucleophilic substitution reactions.

Scientific Research Applications

2-Chloro-5-nitrothiophene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Used in the development of pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory and analgesic properties.

    Industry: Employed in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitrothiophene depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chloro group can also participate in interactions with biological targets, enhancing the compound’s activity.

Comparison with Similar Compounds

  • 2-Chloro-5-methylthiophene
  • 2-Chloro-5-bromothiophene
  • 2-Chloro-5-fluorothiophene

Comparison: 2-Chloro-5-nitrothiophene is unique due to the presence of both chloro and nitro groups, which impart distinct reactivity and properties. Compared to 2-Chloro-5-methylthiophene, the nitro group in this compound makes it more electron-deficient and less reactive towards electrophilic substitution. The presence of the nitro group also enhances its potential biological activities compared to other halogenated thiophenes.

Properties

IUPAC Name

2-chloro-5-nitrothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2S/c5-3-1-2-4(9-3)6(7)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZXWJPHHWNISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548724
Record name 2-Chloro-5-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13195-49-8
Record name 2-Chloro-5-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-nitrothiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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